![molecular formula C17H16BrN3O3S B2718359 5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1039433-07-2](/img/structure/B2718359.png)

5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

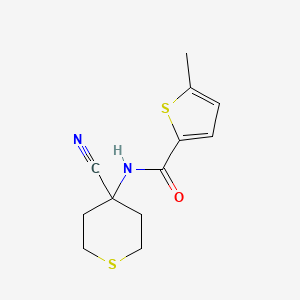

The compound is a derivative of imidazo[2,1-b]thiazole, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds such as benzo[d]imidazo[2,1-b]thiazoles have been used in various chemical reactions . The presence of multiple functional groups in the molecule suggests that it could participate in a variety of chemical reactions.科学的研究の応用

Electrophilic Substitution Reactions and Synthesis

Research on benzo[b]thiophen derivatives, such as the study by Clarke, Scrowston, and Sutton (1973), explores electrophilic substitution reactions, including bromination and nitration, which are crucial for the synthesis of various compounds. These methods can be applied to synthesize complex molecules with specific functional groups, indicating a pathway for creating derivatives of complex thiazolium compounds (Clarke, Scrowston, & Sutton, 1973).

Reactions of Ring-Expanded Xanthines

The study on ring-expanded xanthines by Bhan and Hosmane (1993) discusses bromination and base-catalyzed reactions, providing insights into the structural modification of heterocyclic compounds. This research highlights the flexibility in modifying heterocyclic rings, which is relevant for designing thiazolium-based compounds with specific properties (Bhan & Hosmane, 1993).

Imaging Application of Sulfur and Nitrogen Compounds

Wen's (2000) research on the effects of sulfur and nitrogen-containing compounds on the imaging process of silver halide demonstrates the application of such compounds in photographic science. This indicates the potential of thiazolium compounds in imaging technologies (Wen, 2000).

Synthesis and Antihyperglycemic Evaluation

Research on thiazolylmethoxyphenyl pyrimidines by Bhosle et al. (2015) evaluates the antihyperglycemic activity of synthesized compounds. This suggests the utility of thiazolium compounds in medicinal chemistry, specifically in the development of treatments for conditions like diabetes (Bhosle, Deshmukh, Pal, Srivastava, & Mane, 2015).

Structural Studies on Aminoimidazolinium Bromides

Dobrowolski et al. (2007) conducted structural studies on aminoimidazolinium bromides, focusing on the tautomer preference of the aminoimidazoline moiety. This research is essential for understanding the structural aspects and stability of thiazolium and imidazolium compounds, which could influence their scientific applications (Dobrowolski, Cyrański, Pisklak, Wawer, & Matosiuk, 2007).

将来の方向性

特性

IUPAC Name |

5-(4-nitrophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N3O3S.BrH/c21-17(13-6-8-15(9-7-13)20(22)23)12-18(14-4-2-1-3-5-14)16-19(17)10-11-24-16;/h1-9,21H,10-12H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVMYNPSHRSOKS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=[N+]1C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)[N+](=O)[O-])O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2-Hydroxyphenyl)-3-(p-tolyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718277.png)

![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)

![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)

![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)

![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)

![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)

![3-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2718299.png)